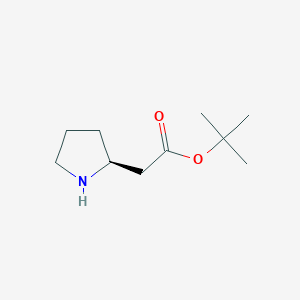

(S)-tert-butyl 2-(pyrrolidin-2-yl)acetate

Description

Contextual Significance in Contemporary Asymmetric Organic Synthesis

The development of methods for the stereoselective synthesis of organic compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. The pyrrolidine (B122466) motif is one of the most prevalent nitrogen-containing heterocyclic rings in FDA-approved pharmaceuticals and bioactive natural products. nih.govacs.orgwhiterose.ac.uk Consequently, there is a high demand for enantiomerically pure starting materials that can be used to construct these complex targets.

Chiral pyrrolidine derivatives are not only integral parts of final drug structures but are also pivotal in the processes used to create them. nih.gov They are widely employed as chiral auxiliaries, ligands for asymmetric metal catalysis, and as the core of organocatalysts, a field for which the 2021 Nobel Prize in Chemistry was awarded. nih.gov The ability of these scaffolds to create a well-defined chiral environment around a reactive center enables the highly selective synthesis of one enantiomer of a desired product over the other. In this context, (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate represents a readily available source of the (S)-pyrrolidine scaffold, derived from the chiral pool, which simplifies the synthetic routes to more elaborate chiral molecules.

Role as a Chiral Building Block and Advanced Intermediate in Complex Molecule Construction

This compound functions as a quintessential chiral building block. tcichemicals.combldpharm.comsigmaaldrich.com Its utility stems from the distinct reactivity of its functional groups. The secondary amine on the pyrrolidine ring can be readily functionalized through N-alkylation, N-acylation, or by incorporating it into a larger molecular framework. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, which can be deprotected under specific acidic conditions, often using reagents like trifluoroacetic acid or hydrochloric acid in an appropriate solvent, to reveal the free acid for further coupling reactions. acs.org

Overview of Key Research Paradigms and Scientific Contributions

Research in asymmetric synthesis has led to several powerful strategies for creating and utilizing chiral pyrrolidines. researchgate.net this compound and related compounds are often products of or starting points for these key research paradigms.

One major paradigm is the use of the "chiral pool," which involves utilizing readily available, inexpensive, and enantiomerically pure natural products like amino acids as starting materials. (S)-proline, a natural amino acid, is a common precursor for the synthesis of (S)-pyrrolidine derivatives.

Another significant research area is the development of catalytic asymmetric methods. These include:

Asymmetric C-H Functionalization : Pioneering work has enabled the direct, enantioselective functionalization of N-Boc-pyrrolidine. nih.gov This involves the use of a chiral ligand, such as (-)-sparteine, to direct the deprotonation and subsequent reaction with an electrophile at a specific position, yielding enantioenriched substituted pyrrolidines. nih.gov

Asymmetric Cycloadditions : Catalytic asymmetric 1,3-dipolar cycloadditions involving azomethine ylides are a powerful tool for constructing the pyrrolidine ring with high stereocontrol. nih.gov

Asymmetric Michael Additions : The intramolecular aza-Michael reaction provides a route to form the pyrrolidine ring enantioselectively, a strategy that has been refined to avoid cryogenic temperatures and stoichiometric chiral reagents. acs.orgwhiterose.ac.uk

These synthetic strategies underscore the importance of chiral pyrrolidine scaffolds in modern organic chemistry. The availability of building blocks such as this compound facilitates research by providing a reliable foundation for exploring new synthetic methods and constructing novel, complex molecules with potential biological activity.

| Synthetic Strategy | Description | Relevance to Chiral Pyrrolidines |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules (e.g., amino acids) as starting materials. nih.gov | (S)-proline is a common and direct precursor to (S)-pyrrolidine derivatives. mdpi.com |

| Asymmetric Lithiation | Enantioselective deprotonation of N-Boc-pyrrolidine followed by reaction with electrophiles. nih.govwhiterose.ac.uk | Creates enantioenriched 2-substituted pyrrolidines from a simple starting material. nih.gov |

| Catalytic Cycloaddition | Metal- or organo-catalyzed [3+2] cycloadditions to form the pyrrolidine ring. nih.gov | A highly efficient method for constructing substituted pyrrolidines with multiple stereocenters. |

| Intramolecular aza-Michael Addition | Enantioselective cyclization of an amine onto an activated alkene within the same molecule. acs.orgwhiterose.ac.uk | Forms the pyrrolidine ring and sets a key stereocenter simultaneously. acs.org |

Enantioselective Synthesis Strategies

The paramount challenge in synthesizing this compound lies in the precise control of the stereocenter at the C2 position of the pyrrolidine ring. Enantioselective synthesis strategies are therefore crucial for accessing the desired (S)-enantiomer in high purity. These strategies can be broadly categorized into asymmetric catalysis, chiral auxiliary-mediated methods, and biocatalytic routes.

Asymmetric Catalysis Approaches to this compound

Asymmetric catalysis offers an elegant and atom-economical approach to enantiomerically enriched compounds. For the synthesis of this compound, the asymmetric hydrogenation of a suitable prochiral precursor, such as tert-butyl 2-(pyrrolidin-2-ylidene)acetate or tert-butyl 2-(1H-pyrrol-2-yl)acetate, is a prominent strategy. Transition metal complexes with chiral ligands, particularly those based on rhodium and ruthenium, have demonstrated high efficacy in these transformations. ias.ac.innih.govnih.gov

Rhodium-based catalysts, often in combination with chiral phosphine (B1218219) ligands like BINAP or DIOP, are known to catalyze the asymmetric hydrogenation of various unsaturated compounds. ias.ac.in While specific examples for the direct hydrogenation to this compound are not extensively detailed in dedicated studies, the well-established success of these catalytic systems with related substrates, such as α,β-unsaturated carboxylic acid esters, provides a strong foundation for their application. ias.ac.in The choice of chiral ligand is critical, as diastereomeric interactions between the ligand and the carboxylate group of the substrate can influence both the reaction rate and the enantioselectivity. ias.ac.in

Ruthenium catalysts, particularly those bearing chiral diphosphine ligands like DTBM-SEGPHOS, have shown exceptional performance in the asymmetric hydrogenation of pyridine-pyrroline substituted alkenes, which are structurally analogous to the precursors of the target molecule. nih.gov These catalysts can operate under mild conditions and exhibit high turnover numbers and enantioselectivities. The proposed mechanism often involves the formation of a ruthenium dihydride complex, which then participates in a stepwise reduction of the unsaturated substrate.

The following table summarizes representative catalyst systems and their performance in the asymmetric hydrogenation of related substrates, highlighting their potential for the synthesis of this compound.

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| [Rh(COD)Binapine]BF4 | 2-Pyridine Ketones | Up to 99% | osaka-u.ac.jp |

| Ru-DTBM-segphos | Pyridine-pyrroline trisubstituted alkenes | >90% | nih.gov |

| Rh/bisphosphine-thiourea (ZhaoPhos) | Exocyclic α,β-unsaturated carbonyls | Up to 99% | researchgate.net |

| Rhodium(-)-mandelato complex with DIOP | α-acetamidocinnamic acid and its methyl ester | Varies with ligand combination | ias.ac.in |

Chiral Auxiliary-Mediated Syntheses of this compound

The use of chiral auxiliaries is a classical yet highly effective strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, derivatives of L-proline or L-pyroglutamic acid are common and logical starting points, as they already possess the desired stereochemistry at the C2 position. orgsyn.orgacs.orgnih.gov

One common strategy involves the esterification of N-protected L-proline with tert-butanol (B103910) or a tert-butyl source. orgsyn.org For instance, N-Boc-L-proline can be converted to its tert-butyl ester, followed by deprotection of the nitrogen to yield the target compound.

Alternatively, L-pyroglutamic acid, a readily available and inexpensive chiral pool starting material, can be utilized. The synthesis typically involves the esterification of the carboxylic acid with a tert-butyl group, followed by reduction of the lactam and subsequent functional group manipulations. nih.gov The diastereoselective alkylation of the enolate derived from a protected pyroglutamic acid tert-butyl ester is another powerful method. researchgate.net

Chiral sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide), have also emerged as versatile tools in the asymmetric synthesis of pyrrolidines. researchgate.netx-mol.comgoogle.com These auxiliaries can be condensed with a suitable aldehyde or ketone precursor to form a sulfinimine, which then undergoes a diastereoselective addition or cyclization reaction. The auxiliary can be subsequently cleaved under mild conditions to afford the chiral amine.

Biocatalytic and Chemoenzymatic Routes towards this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions, can exhibit exquisite enantio-, regio-, and chemoselectivity. For the synthesis of this compound, lipase-catalyzed kinetic resolution of the corresponding racemic ester is a particularly attractive approach. osaka-u.ac.jpresearchgate.netmdpi.comresearchgate.net

In a typical kinetic resolution, a lipase (B570770) is used to selectively acylate or hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer enriched. For example, racemic tert-butyl 2-(pyrrolidin-2-yl)acetate could be subjected to hydrolysis catalyzed by a lipase such as that from Pseudomonas fluorescens or Candida antarctica. mdpi.com The enzyme would preferentially hydrolyze the (R)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric excess. The efficiency and selectivity of this process are highly dependent on the choice of enzyme, solvent, and reaction conditions.

Dynamic kinetic resolution (DKR) is an even more powerful technique that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer. In a DKR process, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. While specific DKR protocols for this compound are not extensively documented, the successful application of lipase/metal-integrated DKR for other chiral molecules suggests its feasibility. nih.gov

Table 2: Lipases Used in the Kinetic Resolution of Related Esters

| Lipase Source | Reaction Type | Substrate Type | Achieved Enantiomeric Excess (ee) | Reference |

| Pseudomonas fluorescens | Hydrolysis | Aryloxy-propan-2-yl acetates | >99% for (S)-acetate | mdpi.com |

| Thermomyces lanuginosus (TLL) | Hydrolysis | Aryloxy-propan-2-yl acetates | 98% for (R)-alcohol | mdpi.com |

| Candida antarctica Lipase B (Novozym 435) | Esterification | Dimer acid and glycerol (B35011) carbonate | - | orgsyn.org |

| Pseudomonas cepacia | Transesterification | (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide | 96% for (S)-acetate | rsc.org |

Stereodivergent and Diastereoselective Synthesis Protocols

Stereodivergent synthesis aims to provide access to any desired stereoisomer of a product from a common starting material by simply varying the catalyst or reagents. This approach is particularly valuable for creating libraries of stereochemically diverse molecules for biological screening. While specific stereodivergent syntheses leading to all stereoisomers of tert-butyl 2-(pyrrolidin-2-yl)acetate are not explicitly detailed, the principles can be applied.

For instance, starting from a common achiral precursor, the use of either the (R)- or (S)-enantiomer of a chiral catalyst in an asymmetric hydrogenation could, in principle, provide access to either (R)- or this compound.

Diastereoselective synthesis, on the other hand, focuses on controlling the relative stereochemistry of multiple stereocenters. In the context of derivatives of the target molecule, such as those with additional substituents on the pyrrolidine ring, diastereoselective reactions are crucial. For example, the conjugate addition of a nucleophile to a chiral, non-racemic α,β-unsaturated pyrrolidine precursor can proceed with high diastereoselectivity, controlled by the existing stereocenter. Similarly, the diastereoselective alkylation of a chiral enolate derived from a pyroglutamate (B8496135) ester can be used to introduce substituents with a specific spatial orientation relative to the ester group. researchgate.net

Scalable and Sustainable Synthesis Methodologies

The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable and sustainable methodologies. This involves considering factors such as cost of starting materials, process safety, waste generation, and energy consumption.

For the synthesis of this compound, scalable approaches often rely on robust and well-understood reactions. The use of readily available and inexpensive starting materials, such as L-proline or L-pyroglutamic acid, is a key advantage. orgsyn.orgnih.gov Methodologies that avoid cryogenic temperatures and the use of hazardous reagents are preferred. Catalytic methods, both asymmetric and biocatalytic, are inherently more scalable and sustainable than stoichiometric approaches due to the low catalyst loading and the potential for catalyst recycling. chemimpex.comacs.orgrsc.orgmdpi.com

Green Chemistry Principles in the Production of this compound

Green chemistry principles provide a framework for designing more environmentally benign chemical processes. The synthesis of this compound can be evaluated and optimized using various green chemistry metrics. researchgate.netresearchgate.netrsc.org

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Catalytic hydrogenations, for example, have a high atom economy as the only other reactant is hydrogen.

E-Factor: The E-Factor (Environmental Factor) quantifies the amount of waste produced per unit of product. Processes with lower E-Factors are considered greener. Biocatalytic routes often have favorable E-Factors due to the use of water as a solvent and the avoidance of protecting groups and hazardous reagents.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (including water, solvents, and reagents) to the mass of the final product. A lower PMI indicates a more sustainable process. Optimizing solvent usage and minimizing workup procedures can significantly reduce the PMI.

By applying these principles, synthetic routes to this compound can be designed to be not only efficient and selective but also environmentally responsible. The use of biocatalysis and asymmetric catalysis, coupled with the selection of renewable starting materials and benign solvents, represents the future direction for the sustainable production of this important chiral building block.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 2-[(2S)-pyrrolidin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXGOHFUKJHAJB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455761 | |

| Record name | tert-Butyl [(2S)-pyrrolidin-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104553-43-7 | |

| Record name | tert-Butyl [(2S)-pyrrolidin-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S Tert Butyl 2 Pyrrolidin 2 Yl Acetate

Process Intensification and Optimization Studies for Efficient Synthesis

The industrial production of chiral molecules such as (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate necessitates the development of highly efficient, scalable, and cost-effective synthetic routes. Process intensification, a key principle in modern chemical engineering, aims to achieve these goals by designing novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. In the context of synthesizing this compound, a primary focus of optimization lies in the catalytic asymmetric hydrogenation of a suitable prochiral precursor, such as tert-butyl 2-(pyridin-2-yl)acetate or a related unsaturated heterocyclic intermediate.

The efficiency and enantioselectivity of the hydrogenation step are critically dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure. Research into the asymmetric hydrogenation of pyridine (B92270) derivatives to yield chiral piperidines and pyrrolidines provides valuable insights that can be extrapolated to the synthesis of this compound.

A crucial step in optimizing the synthesis is the screening of various heterogeneous catalysts. For the asymmetric hydrogenation of substituted pyridines, different noble metal catalysts exhibit varying degrees of conversion and enantioselectivity. dicp.ac.cn For instance, studies on analogous pyridine substrates have shown that palladium-based catalysts are highly effective.

Table 1: Catalyst Screening for the Asymmetric Hydrogenation of a Prochiral Pyridine Derivative

| Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 5% Ru/C | 15 | Not Determined |

| PtO₂ | 100 | 85 |

| 10% Pt/C | 100 | 85 |

| 5% Rh/C | 100 | 86 |

| 0.5% Rh/4.5% Pd/C | 100 | 94 |

| 10% Pd/C | 100 | 97 |

| 20% Pd(OH)₂/C | 100 | 98 |

Data derived from analogous pyridine hydrogenation studies. dicp.ac.cn

As indicated in Table 1, 20% Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), also known as Pearlman's catalyst, demonstrates superior performance, achieving near-quantitative conversion and a high enantiomeric excess of 98%. dicp.ac.cn The choice of solvent is also paramount, with acidic media like acetic acid often being employed to activate the pyridine ring towards hydrogenation and prevent catalyst poisoning by the resulting amine product. dicp.ac.cn

Further optimization involves a detailed investigation of reaction parameters. For the synthesis of related chiral heterocycles, it has been demonstrated that variables such as hydrogen pressure can significantly influence the enantiomeric ratio of the product. nih.gov For example, in some systems, lowering the hydrogen pressure can lead to a decrease in enantioselectivity. nih.gov Temperature also plays a critical role; while higher temperatures can increase the reaction rate, they may have a detrimental effect on enantioselectivity due to changes in the thermodynamics of the catalyst-substrate complex. rsc.org

Beyond traditional batch processing, modern synthetic methodologies are being explored to intensify the synthesis of pyrrolidine (B122466) derivatives.

Flow Chemistry: Continuous flow chemistry offers significant advantages over batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. rsc.org The synthesis of pyrrolidine derivatives has been successfully demonstrated using flow microreactors, leading to good yields and the ability to produce material on a preparative scale through continuous operation. The large surface-area-to-volume ratio in microreactors can lead to more efficient reactions.

Electrocatalytic Hydrogenation: As a sustainable alternative to using high-pressure hydrogen gas, electrocatalytic hydrogenation has emerged as a promising technology. acs.orgnih.gov This method utilizes water as the hydrogen source and can be performed at ambient temperature and pressure. acs.orgnih.gov For the hydrogenation of pyridines, carbon-supported rhodium catalysts in an anion-exchange membrane (AEM) electrolyzer have shown high current efficiency and quantitative conversion to the corresponding piperidine (B6355638). acs.orgnih.gov This approach offers a potentially safer and more energy-efficient route for the industrial synthesis of this compound. acs.org

The development of a truly efficient and scalable process for this compound would likely involve a multi-faceted approach, combining a highly active and selective catalyst, such as a palladium-based system, with optimized reaction parameters and potentially leveraging advanced technologies like flow chemistry or electrocatalysis to maximize yield, purity, and economic viability.

Reactivity Profiles and Chemical Transformations of S Tert Butyl 2 Pyrrolidin 2 Yl Acetate

Derivatization at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a nucleophilic center, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

The pyrrolidine nitrogen can be readily acylated using acyl chlorides or other activated carboxylic acid derivatives. This reaction is fundamental for introducing a wide range of functional groups. For instance, the acylation of similar pyrrolidine systems is a common strategy in the synthesis of complex molecules. The reaction typically proceeds in the presence of a base to neutralize the acid byproduct.

Alkylation of the pyrrolidine nitrogen introduces alkyl substituents, a key step in the synthesis of various substituted pyrrolidine derivatives. Photoredox-mediated C–H alkylation has been demonstrated for N-Boc pyrrolidine, where an α-amino radical is generated and coupled with an alkyl bromide, suggesting a pathway for functionalizing related pyrrolidine structures. princeton.edu

Table 1: Examples of Alkylation Reactions on Pyrrolidine Scaffolds

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield |

| tert-butyl pyrrolidine-1-carboxylate | 4-bromobutanenitrile | Ir[dF(CF3)ppy]2(dtbbpy)PF6, Ni(BF4)2·6H2O, K2CO3 | (±)-tert-butyl 2-(3-cyanopropyl)pyrrolidine-1-carboxylate | 82% princeton.edu |

| tert-butyl pyrrolidine-1-carboxylate | 2-(2-bromoethyl)pyridine hydrobromide | Ir[dF(CF3)ppy]2(dtbbpy)PF6, Ni(BF4)2·6H2O, K2CO3 | (±)-tert-butyl 2-(2-(pyridin-2-yl)ethyl)pyrrolidine-1-carboxylate | - |

Amides: The secondary amine of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate can react with carboxylic acids to form amides. Direct amidation can be achieved using catalysts such as zirconium(IV) chloride, which facilitates the coupling of non-activated carboxylic acids and amines. orgsyn.orgresearchgate.net This method is noted for its mild conditions, which helps in preserving the stereochemical integrity of chiral starting materials. orgsyn.org

Sulfonamides: The synthesis of sulfonamides is a crucial transformation in medicinal chemistry. nih.govnih.gov The pyrrolidine nitrogen can react with sulfonyl chlorides in the presence of a base to yield the corresponding sulfonamide. This reaction is a standard method for producing N-substituted sulfonamides. researchgate.net More recent methods involve the reaction of organometallic reagents with sulfinylamine reagents like t-BuONSO to produce primary sulfonamides, which can then be alkylated. nih.govtcichemicals.com Pyrrolidine-containing sulfonamides have been synthesized and investigated for their biological activities. nih.gov

Ureas: Ureas can be formed by reacting the pyrrolidine nitrogen with isocyanates or via the displacement of a suitable leaving group from a carbamate precursor. For example, phenyl carbamates can react with primary or secondary amines in dimethyl sulfoxide to yield urea derivatives. google.com Another approach involves the reaction of t-butylurea with amines, leading to the formation of substituted ureas through the elimination of t-butylamine. nih.govscispace.com

Reductive amination is a powerful method for forming carbon-nitrogen bonds. While typically involving the reaction of an amine with a ketone or aldehyde in the presence of a reducing agent, the secondary amine of this compound can itself act as the nucleophile. For example, it can be reacted with an aldehyde to form an intermediate iminium ion, which is then reduced in situ to yield a tertiary amine. A novel one-pot reductive alkylation method uses S-ethyl thioesters to generate aldehydes in situ, which then react with primary amines in the presence of a palladium catalyst and a reducing agent like sodium triacetoxyborohydride. nih.gov This approach is particularly useful for unstable aldehydes. nih.gov

Ester Group Manipulations and Conversions

The tert-butyl ester group is a common protecting group for carboxylic acids and also serves as a synthetic handle for further molecular modifications.

The tert-butyl ester of this compound can be cleaved to form the corresponding carboxylic acid. This hydrolysis is typically carried out under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). nih.gov Alternatively, basic hydrolysis using alkali bases such as sodium hydroxide (B78521) can be employed. google.comnih.gov

Transesterification, the conversion of one ester to another, is also a possible transformation, although the stability of the tert-butyl group can make this challenging. Acid-catalyzed conditions that promote hydrolysis can sometimes lead to transesterification as a side reaction if an alcohol is present as the solvent. orgsyn.org

Table 2: Conditions for Ester Hydrolysis

| Starting Material | Reagents/Conditions | Product | Reference |

| N-Boc protected tert-butyl ester | TFA, DCM | Deprotected carboxylic acid | nih.gov |

| Ester derivative | NaOH, EtOH, 100 °C | Carboxylic acid | nih.gov |

| Ester derivative | Sodium hydroxide, Methanol | Carboxylic acid | nih.gov |

Reduction to Alcohols: The ester group can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4). For instance, pyrrolidine-2-carboxamide has been reduced to pyrrolidin-2-ylmethanamine using LiAlH4 while maintaining optical purity. mdpi.com Similarly, sodium borohydride (NaBH4) has been used to reduce a methoxycarbonyl group on a pyrrolidine ring to a hydroxyethyl group. google.com

Amidation Reactions: The tert-butyl ester can be converted directly into an amide. This can be achieved by reacting the ester with an amine, often under basic conditions using reagents like potassium tert-butoxide. organic-chemistry.org An alternative method involves the in-situ generation of an acid chloride from the tert-butyl ester using α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst, which then readily reacts with an amine to form the desired amide under mild conditions. organic-chemistry.org

Pyrrolidine Ring Functionalizations and Modifications

The pyrrolidine ring of this compound offers several sites for functionalization, enabling the synthesis of a diverse array of derivatives.

α-Functionalization Adjacent to the Pyrrolidine Nitrogen

The carbon atom adjacent to the pyrrolidine nitrogen (the α-position) is susceptible to functionalization, typically after N-protection. While direct α-functionalization of the N-H compound is challenging, its N-acylated or N-alkyated derivatives can undergo various transformations.

One of the most common strategies for α-functionalization is the deprotonation of an N-protected pyrrolidine, such as N-Boc-pyrrolidine, using a strong base like s-butyllithium in the presence of a chiral ligand like (-)-sparteine, followed by quenching with an electrophile. This method allows for the enantioselective introduction of various substituents at the α-position. For instance, palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been achieved through a one-pot synthesis involving deprotonation, transmetalation with zinc chloride, and subsequent Negishi coupling with aryl bromides, yielding 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. This approach is versatile, tolerating a range of aryl halides.

Another approach involves the in situ formation of an iminium ion from the N-protected pyrrolidine, which can then be trapped by a nucleophile. This has been demonstrated in the functionalization of N-substituted piperidines and is applicable to pyrrolidine systems. For example, the oxidation of an N-alkyl piperidine (B6355638) N-oxide in the presence of an activating agent like pivaloyl chloride can generate a cyclic iminium ion, which then reacts with various nucleophiles.

Ring Expansion and Contraction Methodologies

The pyrrolidine ring can be synthetically manipulated to either expand into a six-membered piperidine ring or contract to a four-membered azetidine ring.

Ring Expansion: Ring expansion of pyrrolidine derivatives to piperidines is a known transformation. One strategy involves the rearrangement of a 2-substituted pyrrolidine. For example, N-isopropyl-2-chloromethyl pyrrolidine can undergo a ring enlargement to the corresponding 3-chloro piperidine. This type of rearrangement can be influenced by solvent polarity, with computational studies suggesting a lower energy barrier in polar solvents like DMSO. Another approach involves a one-carbon homologative relay ring expansion of 2,3-aziridin-1-ols, which can be converted to 2,3-disubstituted pyrrolidines with complete transfer of stereochemistry. While not a direct expansion of a pre-formed pyrrolidine, it represents a synthetic strategy to access substituted pyrrolidines that could be conceptually reversed.

| Starting Material Type | Reagents/Conditions | Product Type |

| 2-(Halomethyl)pyrrolidine | Heat, Polar Solvent (e.g., DMSO) | 3-Halopiperidine |

| 2,3-Aziridin-1-ol | Sulfoxonium Ylide | 2,3-Disubstituted Pyrrolidine |

Ring Contraction: Methodologies for the ring contraction of pyrrolidines to azetidines have also been developed. One such method involves the photochemical or thermal rearrangement of N-substituted lactams derived from piperidines to yield pyrrolidones, a transformation that suggests the possibility of analogous contractions from pyrrolidinones to azetidinones. A more direct approach involves the nitrogen extrusion from a suitably functionalized pyrrolidine. For instance, a recently developed method allows for the stereospecific synthesis of cyclobutanes from pyrrolidines via a nitrogen extrusion/ring contraction sequence, highlighting the possibility of similar transformations to yield azetidines.

| Starting Material Type | Methodology | Product Type |

| Piperidine-derived Lactam | Photochemical/Thermal Rearrangement | Pyrrolidone |

| Functionalized Pyrrolidine | Nitrogen Extrusion | Azetidine Precursor |

Selective Oxidation and Reduction Reactions of the Ring System

The pyrrolidine ring can undergo selective oxidation and reduction reactions.

Oxidation: The secondary amine of this compound can be oxidized to a nitroxide radical. For instance, 3,4-unsubstituted 2-tert-butyl-pyrrolidine-1-oxyls have been prepared from the corresponding 2-tert-butyl-1-pyrroline-1-oxides. The oxidation of the pyrrolidine ring itself to a pyrrolidinone (a lactam) is also a common transformation. Electrochemical aminoxyl-mediated Shono-type oxidation of functionalized pyrrolidines provides a method for this conversion with high selectivity and functional group compatibility.

| Oxidation Reaction | Reagents/Conditions | Product |

| Amine Oxidation | mCPBA or other oxidizing agents | Pyrroline N-oxide |

| Shono-type Oxidation | Electrochemical, aminoxyl-mediated | Pyrrolidinone |

Reduction: The pyrrolidine ring is generally stable to many reducing conditions. However, under forcing conditions or with specific catalysts, it can be reduced. For instance, the main method for the preparation of (S)-prolinol from proline involves reduction with strong reducing agents like lithium aluminum hydride (LiAlH4) or lithium borohydride (LiBH4). While this typically reduces the carboxylic acid or ester function, harsh conditions can potentially affect the ring. Catalytic hydrogenation of the pyrrolidine ring is less common but can be achieved. For example, Ru-catalyzed hydrogenation of pyrrolidine has been reported, albeit with low yields in some cases. More commonly, catalytic hydrogenation is used to reduce unsaturated precursors to form the pyrrolidine ring, such as the hydrogenation of 2-pyrroline derivatives over palladium on carbon.

| Reduction Reaction | Reagents/Conditions | Typical Outcome |

| Ester Reduction | LiAlH4, LiBH4 | Alcohol formation |

| Ring Hydrogenation | Ru catalyst, H2 | Potential for ring reduction |

| Pyrroline Reduction | Pd/C, H2 | Pyrrolidine formation |

Metal-Catalyzed Transformations Involving this compound

The pyrrolidine scaffold can be involved in various metal-catalyzed reactions, either as a ligand for the metal center or as a substrate undergoing transformation.

Cross-Coupling Reactions at Derivatized Positions

While the native pyrrolidine ring of this compound is not directly amenable to cross-coupling, derivatization at various positions opens up possibilities for such reactions. For instance, the introduction of a halide at the 2-, 3-, or 4-position of the pyrrolidine ring would provide a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings.

A notable example is the palladium-catalyzed α-arylation of N-Boc-pyrrolidine, which proceeds via a Negishi cross-coupling of an in situ generated organozinc intermediate with an aryl bromide. This demonstrates the feasibility of forming C-C bonds at the 2-position. Similarly, functionalization at the 3-position has been achieved through palladium-catalyzed directed C(sp3)–H arylation of proline derivatives, affording cis-2,3-disubstituted pyrrolidines. Copper-catalyzed N-arylation, often promoted by ligands like L-proline itself, is a well-established method for forming C-N bonds with aryl halides.

| Coupling Type | Catalyst/Reagents | Positions for Derivatization |

| Negishi Coupling | Pd(OAc)2, tBu3P-HBF4, ZnCl2 | C-2 |

| Directed C-H Arylation | Pd(OAc)2, AgOAc | C-3 |

| N-Arylation (Ullmann) | CuI, L-proline, Cs2CO3 | N-1 |

Asymmetric Hydrogenation and Other Chiral Transformations

This compound, being a chiral molecule, can be employed as a chiral ligand or auxiliary in asymmetric transformations. Pyrrolidine-based ligands are widely used in asymmetric catalysis.

Asymmetric Hydrogenation: Derivatives of proline are extensively used as chiral ligands in the asymmetric hydrogenation of various substrates. For example, cinchona alkaloid-based NNP ligands have been successfully used in the ruthenium-catalyzed asymmetric hydrogenation of ketones, achieving high enantioselectivities. While this compound itself is not a typical phosphine (B1218219) or diamine ligand, its secondary amine and ester functionalities could be modified to create novel chiral ligands. For instance, the amine could be functionalized with a phosphine-containing arm to create a P,N-ligand.

The compound itself, or more likely its derivatives, can also be substrates for asymmetric hydrogenation. For example, if a double bond were introduced into the pyrrolidine ring (forming a pyrroline derivative), its asymmetric hydrogenation could lead to the formation of diastereomerically enriched substituted pyrrolidines.

Other Chiral Transformations: Pyrrolidine derivatives are workhorses of organocatalysis, with proline itself being a prominent catalyst for a wide range of asymmetric reactions, including aldol (B89426) and Michael reactions. The secondary amine of this compound can participate in enamine catalysis, similar to proline. The tert-butyl ester group can influence the steric environment and solubility of the catalyst, potentially modulating its activity and selectivity.

| Transformation | Role of Pyrrolidine Derivative | Catalyst/System |

| Asymmetric Hydrogenation of Ketones | Chiral Ligand | Ruthenium, Rhodium, Iridium complexes |

| Asymmetric Aldol Reaction | Organocatalyst | Enamine catalysis |

| Asymmetric Michael Addition | Organocatalyst | Enamine/Iminium catalysis |

Applications of S Tert Butyl 2 Pyrrolidin 2 Yl Acetate As a Versatile Chiral Synthon

Synthesis of Chiral Heterocycles and Complex Scaffolds

The pyrrolidine (B122466) motif is a privileged structure in medicinal chemistry and natural product synthesis. rsc.org The enantiopure nature of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate allows for the stereocontrolled synthesis of various heterocyclic systems.

The functionalization of the pyrrolidine ring is a common strategy for creating molecular diversity. researchgate.net this compound serves as an excellent starting point for the synthesis of 2-substituted and 2,5-disubstituted pyrrolidines. The nitrogen atom of the pyrrolidine can be readily functionalized through N-alkylation or N-acylation reactions, while the ester group provides a handle for further chemical transformations.

One common approach involves the use of "chiral pool" strategies, where the inherent chirality of the starting material is transferred to the final product. nih.gov For instance, the pyrrolidine ring can be modified through reactions such as palladium-catalyzed hydroarylation, leading to the formation of 3-aryl pyrrolidines, which are potent ligands for serotonin (B10506) and dopamine (B1211576) receptors. researchgate.netchemrxiv.org The tert-butyl ester group in this compound can be hydrolyzed to the corresponding carboxylic acid, which can then participate in various coupling reactions to introduce further complexity.

Table 1: Examples of Reactions for Constructing Substituted Pyrrolidines

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | N-Alkyl-2-substituted pyrrolidine |

| N-Acylation | Acyl chloride, Base | N-Acyl-2-substituted pyrrolidine |

| Hydrolysis | Acid or Base | (S)-2-(pyrrolidin-2-yl)acetic acid |

The construction of spirocyclic and fused-ring systems containing a pyrrolidine moiety is of significant interest due to their unique three-dimensional structures and potential biological activities. rsc.org Spiro compounds feature two rings sharing a single atom, while fused rings share two adjacent atoms. wikipedia.orgmasterorganicchemistry.com

This compound can be a key component in synthetic strategies aimed at these complex architectures. For example, the nitrogen atom can be used to form an azomethine ylide, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to generate spirocyclic pyrrolidines. researchgate.net This approach allows for the creation of highly substituted and stereochemically complex spiro-systems.

Furthermore, "build/couple/pair" strategies have been developed to access diverse spiro and fused heterocyclic molecules. rsc.orgresearchgate.net In such a strategy, a chiral building block like this compound could be elaborated and then cyclized to form intricate ring systems. The inherent chirality of the starting material is crucial for controlling the stereochemistry of the newly formed stereocenters in the final spiro or fused product.

Role in the Total Synthesis of Natural Products

Natural products are a major source of inspiration for the development of new therapeutic agents. The total synthesis of these complex molecules often relies on the use of chiral building blocks to achieve the desired stereochemistry.

Pyrrolidine and piperidine (B6355638) alkaloids are a large and diverse class of natural products with a wide range of biological activities. nih.gov Many of these, such as hygrine (B30402) and norhygrine, are 2-substituted pyrrolidines. nih.govd-nb.info The enantioselective synthesis of these alkaloids often starts from chiral pool materials like L-proline, making this compound a highly relevant precursor. nih.gov

For instance, synthetic routes towards indolizidine and quinolizidine (B1214090) alkaloids, which are found in the skin of amphibians, have been developed using chiral pyrrolidine-based intermediates. nih.gov Additionally, (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, a derivative of the target compound, has been identified as a key intermediate in the biosynthesis of tropane (B1204802) alkaloids like cocaine. researchgate.net The synthesis of such intermediates often involves the elaboration of the side chain at the C-2 position of the pyrrolidine ring, a transformation for which this compound is well-suited.

Terpenoids and polyketides are two of the largest classes of natural products, known for their structural diversity and significant biological activities. mdpi.comnumberanalytics.com While the core structures of these molecules are typically derived from isoprene (B109036) or acetate (B1210297) units, respectively, they can be further modified in nature to include other functionalities, including nitrogen-containing heterocycles.

This compound can serve as a chiral building block for the synthesis of complex, nitrogen-containing terpenoid or polyketide derivatives. For example, some diterpenes possess unique structures that include spiro-fused ring systems and tert-butyl groups. mdpi.com The pyrrolidine ring of this compound could be incorporated into such frameworks to generate novel analogs with potentially interesting biological properties.

Similarly, polyketide synthases can be engineered to accept different starter or extender units, opening up the possibility of incorporating non-natural building blocks like this compound into polyketide chains to create novel bioactive compounds. researchgate.netnih.gov

Precursor for Advanced Pharmaceutical Intermediates and Chiral Scaffolds

The pyrrolidine ring is a common feature in many FDA-approved drugs. chemrxiv.org The use of enantiomerically pure building blocks is critical in pharmaceutical synthesis to ensure the desired therapeutic effect and avoid potential side effects from unwanted enantiomers.

This compound is a valuable precursor for the synthesis of advanced pharmaceutical intermediates. For example, the synthesis of the hepatitis C virus (HCV) NS5A inhibitor Elbasvir involves a substituted pyrrolidine derivative. mdpi.com Similarly, the anti-HCV drug Daclatasvir is synthesized from a bis-pyrrolidine intermediate derived from N-protected proline. mdpi.com The structural features of this compound make it an ideal starting material for the synthesis of such complex drug molecules.

Moreover, this compound can be used to generate chiral scaffolds, which are core structures that can be further functionalized to create libraries of related compounds for drug discovery. The combination of the chiral pyrrolidine ring and the versatile tert-butyl ester group allows for the development of a wide range of novel molecular architectures.

Table 2: Examples of Pyrrolidine-Containing Drugs and their Therapeutic Area

| Drug Name | Therapeutic Area |

|---|---|

| Elbasvir | Hepatitis C |

| Daclatasvir | Hepatitis C |

Design and Synthesis of Enantiopure Scaffolds for Medicinal Chemistry Research

The pyrrolidine ring is a ubiquitous and privileged structural motif found in a vast number of natural products and pharmaceuticals. nih.govnih.gov Its non-planar, sp3-hybridized structure allows for the exploration of three-dimensional chemical space, which is crucial for achieving specific and high-affinity interactions with biological targets. nih.gov this compound serves as an excellent starting material for creating more elaborate, enantiopure pyrrolidine-based scaffolds for drug discovery. nih.govmdpi.com

The synthesis of drugs often begins with readily available chiral precursors like proline and its derivatives to ensure the final product is optically pure. mdpi.com The tert-butyl ester of (S)-pyrrolidine-2-acetic acid can be strategically functionalized at the nitrogen atom or through reactions involving the ester group to build complex molecular architectures. A prominent example is its use in the synthesis of precursors for antiviral drugs. For instance, a derivative, (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, is a key intermediate in the synthesis of Elbasvir, a medication used for the treatment of hepatitis C. This demonstrates how the chiral pyrrolidine core can be integrated into a more complex heterocyclic system designed to interact with specific biological targets.

The modular nature of this synthon allows medicinal chemists to generate libraries of compounds with diverse substitutions on the pyrrolidine ring, which is a key strategy in fragment-based drug discovery (FBDD). acs.org By starting with a defined chiral core, researchers can systematically modify the appended functionalities to optimize pharmacological properties.

Table 1: Example of an Enantiopure Scaffold Derived from a Pyrrolidine Precursor

| Scaffold/Intermediate | Parent Drug | Therapeutic Area | Role of Pyrrolidine Core |

|---|---|---|---|

| (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | Elbasvir | Antiviral (Hepatitis C) | Provides a rigid, chiral framework essential for binding to the HCV NS5A replication complex. |

Chiral Amine and Amino Acid Derivative Production

This compound is not only a scaffold itself but also a precursor for the synthesis of other valuable chiral amines and non-natural amino acid derivatives. The field of peptide and peptidomimetic drug development often requires the incorporation of unnatural amino acids to enhance metabolic stability and conformational constraint. acs.org

The inherent chirality of this compound can be transferred to new, more complex molecules. Methodologies such as the ester-enolate Claisen rearrangement have been applied to proline derivatives to create new α-substituted proline derivatives with complete transfer of chirality. nih.gov Furthermore, the pyrrolidine nitrogen can be functionalized, and the ester group can be converted into other functionalities (e.g., amides, alcohols) to produce a wide array of chiral molecules. For example, the synthesis of L-prolinamide, an important intermediate for pharmaceuticals like the antidiabetic drug vildagliptin, highlights the utility of proline derivatives in producing other key chiral building blocks. rsc.org

Moreover, the synthesis of densely substituted proline derivatives can be achieved through methods like [3+2] cycloaddition reactions, using chiral N-tert-butanesulfinylazadienes and azomethine ylides to produce polyfunctionalized pyrrolidines with high diastereoselectivity. acs.org These complex proline derivatives can serve as unique amino acid building blocks for peptide synthesis or as precursors to other chiral amines. The development of biocatalytic methods, such as the use of transaminases, has also broadened the accessibility of various chiral amines from ketone precursors, a field where pyrrolidine-derived structures can play a role. nih.gov

Development of Chiral Ligands and Organocatalysts

The pyrrolidine framework is a cornerstone in the field of asymmetric catalysis, serving as the backbone for a multitude of successful chiral ligands and organocatalysts. The stereochemical information embedded in this compound can be exploited to create catalytic systems that induce high levels of enantioselectivity in chemical reactions.

Ligands for Asymmetric Transition Metal Catalysis

In asymmetric transition metal catalysis, the chiral ligand is responsible for transferring stereochemical information from the catalyst to the product. C₂-symmetrical scaffolds are considered "privileged ligands" because of their broad applicability and success in a wide range of metal-catalyzed reactions. nih.govacs.org The pyrrolidine ring, particularly in its 2,5-disubstituted form, is a key component in many of these C₂-symmetric ligands. nih.govacs.org

This compound and related proline derivatives serve as starting points for the synthesis of these sophisticated ligands. For example, the pyrrolidine unit is a key motif in the design of important phosphoramidite (B1245037) ligands, which have been successfully used in palladium-catalyzed enantioselective reactions. nih.gov Similarly, pyridinooxazoline (PyOx) ligands, a growing class of bidentate ligands for asymmetric catalysis, can be synthesized from chiral amino alcohols, which are themselves accessible from proline derivatives. beilstein-journals.org The development of palladium-catalyzed enantioselective C-H arylation of saturated N-heterocycles like pyrrolidine further underscores the importance of this scaffold in creating chiral molecules that can act as ligands or are valuable products in their own right. mdpi.com

Table 2: Pyrrolidine-Based Ligands in Asymmetric Transition Metal Catalysis

| Ligand Class | Metal | Typical Reaction | Contribution of Pyrrolidine Core |

|---|---|---|---|

| Phosphoramidites | Palladium (Pd), Rhodium (Rh) | Allylic Alkylation, Cycloaddition | Forms a rigid chiral backbone that creates an effective chiral pocket around the metal center. nih.gov |

| PyOx (Pyridinooxazoline) | Rhodium (Rh), Iridium (Ir) | Conjugate Addition, Hydrogenation | The chiral pyrrolidine-derived backbone controls the stereochemical outcome of the reaction. beilstein-journals.org |

| N-Heterocyclic Carbenes (NHCs) | Ruthenium (Ru), Palladium (Pd) | Olefin Metathesis, Cross-Coupling | Incorporation of a chiral pyrrolidine unit into the NHC structure induces asymmetry. acs.org |

Organocatalytic Applications in Stereoselective Reactions

The award of the 2021 Nobel Prize in Chemistry for organocatalysis highlighted the pivotal role of small organic molecules as catalysts, with proline and its derivatives being central to this field. nih.govwikipedia.org this compound is an ideal precursor for a new generation of organocatalysts designed to overcome some of the limitations of proline itself, such as poor solubility in organic solvents. mdpi.com

By modifying the carboxylic acid (or ester) and the secondary amine, researchers have developed a vast library of highly efficient pyrrolidine-based organocatalysts. nih.gov These catalysts typically operate via enamine or iminium ion intermediates, mimicking the function of natural aldolase (B8822740) enzymes. nih.gov For example, prolinamide sulfonamides have proven to be highly effective catalysts for a range of C-C bond-forming reactions, including aldol (B89426) and Mannich reactions. nih.gov Other designs include pyrrolidine-tetrazole and pyrrolidine-oxadiazolone conjugates, which show excellent activity and stereoselectivity in Michael additions and aldol condensations. tandfonline.comacs.orgorganic-chemistry.org These modified catalysts often exhibit better solubility in common organic solvents and can operate at lower catalyst loadings than proline. mdpi.comorganic-chemistry.org The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been shown to be highly effective for enantioselective Michael additions. rsc.org

Table 3: Selected Pyrrolidine-Derived Organocatalysts and Their Applications

| Catalyst Type | Key Structural Feature | Catalyzed Reaction | Advantage over Proline |

|---|---|---|---|

| Prolinamide Sulfonamides | Amide and sulfonamide groups at C2 | Aldol, Mannich, Michael Reactions | Improved activity and stereoselectivity; construction of all-carbon quaternary centers. nih.gov |

| Pyrrolidine-Tetrazoles | Tetrazole ring replacing carboxylic acid | Mannich, Michael, Aldol Reactions | Higher yields and enantioselectivities, effective in non-polar solvents. organic-chemistry.org |

| Diarylprolinol Silyl Ethers | Silylated diaryl carbinol at C2 | Michael Addition, Aldol Reaction | High enantioselectivity and broad substrate scope. nih.gov |

| Pyrrolidine-Oxadiazolones | Oxadiazolone ring bioisostere for COOH | Aldol Condensation, Michael Addition | Excellent solubility in organic solvents, high stereoselectivity (dr and ee). tandfonline.comacs.org |

Advanced Spectroscopic and Structural Elucidation of S Tert Butyl 2 Pyrrolidin 2 Yl Acetate and Its Derivatives

Determination of Absolute Stereochemistry

The absolute configuration of a chiral molecule, denoted as (R) or (S), is a fundamental aspect of its identity. The following subsections describe the state-of-the-art methods employed for the unequivocal assignment of the stereochemistry of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate.

Single-crystal X-ray diffraction is the gold standard for the determination of the absolute stereochemistry of a crystalline compound. This technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.

While a specific crystal structure for this compound is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD) psds.ac.ukcam.ac.ukcam.ac.uk, the structures of closely related proline derivatives have been extensively studied. For instance, the crystal structure of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid has been determined, revealing the absolute configuration and the envelope conformation of the pyrrolidine (B122466) ring nih.gov. The absolute configuration of such derivatives is often established by referencing the known stereochemistry of the starting material, such as a commercially available chiral proline.

In a hypothetical X-ray crystallography experiment for this compound, the expected outcome would be the confirmation of the (S) configuration at the C2 position of the pyrrolidine ring. The crystallographic data would also provide precise measurements of the bond lengths and angles within the molecule, as well as information about the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral space group (e.g., P2₁) |

| a (Å) | Varies |

| b (Å) | Varies |

| c (Å) | Varies |

| α (°) | 90 |

| β (°) | Varies (if monoclinic) |

| γ (°) | 90 |

| Z (molecules/unit cell) | Typically 2 or 4 |

It is important to note that obtaining a single crystal suitable for X-ray diffraction can be a significant challenge, and often requires extensive screening of crystallization conditions.

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides valuable information about the stereochemistry of chiral molecules in solution wikipedia.orgslideshare.netmgcub.ac.inlibretexts.orgslideshare.net. These techniques are based on the differential interaction of left and right circularly polarized light with a chiral sample.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength nih.gov. For proline and its derivatives, the n → π* electronic transition of the carbonyl group in the ester moiety typically gives rise to a CD signal in the far-UV region (around 200-240 nm). The sign of the Cotton effect in the CD spectrum can often be correlated with the absolute configuration of the α-carbon. For L-proline (the (S)-enantiomer) derivatives, a positive Cotton effect is generally observed in this region researchgate.net. The CD spectra of proline-containing peptides are also sensitive to the conformation of the peptide backbone nih.govnih.gov.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light wikipedia.orgslideshare.netslideshare.net. A plain ORD curve shows a gradual change in rotation with wavelength, while an anomalous curve, exhibiting peaks and troughs, is observed in the vicinity of an absorption band (the Cotton effect) slideshare.net. The shape and sign of the Cotton effect in the ORD spectrum can be used to determine the absolute configuration of the chiral center.

For this compound, the expected CD spectrum would show a positive Cotton effect around 210-230 nm, characteristic of the (S)-configuration of the proline moiety. The magnitude of the CD signal or the specific rotation at a given wavelength can also be used to assess the enantiomeric purity of the sample.

Table 2: Expected Chiroptical Data for this compound

| Technique | Parameter | Expected Observation |

| CD Spectroscopy | λmax (n → π*) | ~210-230 nm |

| Sign of Cotton Effect | Positive | |

| ORD Spectroscopy | Cotton Effect | Positive Cotton effect corresponding to the CD band |

| Specific Rotation [α]D | Specific value dependent on concentration and solvent |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. High-resolution NMR provides detailed information about the connectivity, chemical environment, and stereochemistry of the atoms within a molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C(O)O | - | ~173 |

| C(CH₃)₃ | 1.45 (s, 9H) | ~81 |

| C(CH₃)₃ | - | ~28 |

| CH₂-COO | 2.5-2.7 (m, 2H) | ~40 |

| Pyrrolidine-C2 | 3.8-4.0 (m, 1H) | ~60 |

| Pyrrolidine-C3 | 1.8-2.0 (m, 2H) | ~25 |

| Pyrrolidine-C4 | 1.6-1.8 (m, 2H) | ~30 |

| Pyrrolidine-C5 | 3.0-3.2 (m, 2H) | ~47 |

| NH | Broad signal | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of protons within a molecule mdpi.com. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial information for conformational analysis.

For this compound, NOESY or ROESY experiments would reveal correlations between the protons of the tert-butyl group and protons on the pyrrolidine ring, as well as intra-ring proton correlations. These correlations can help to define the preferred conformation of the pyrrolidine ring (e.g., envelope or twisted conformation) and the orientation of the tert-butyl acetate (B1210297) side chain relative to the ring. For instance, observing a NOE between the tert-butyl protons and a specific proton on the pyrrolidine ring would indicate their close spatial arrangement in the dominant conformation nih.gov.

In cases where derivatives of this compound are synthesized that contain an additional stereocenter, NMR spectroscopy is a primary tool for determining the diastereomeric excess (de). Diastereomers have different physical properties and, importantly, are distinguishable by NMR. The signals for corresponding protons or carbons in a pair of diastereomers will have different chemical shifts. By integrating the signals for each diastereomer, the ratio of the two can be accurately determined.

For example, if a reaction produced a mixture of (S,R)- and (S,S)-diastereomers of a derivative, the ¹H NMR spectrum would likely show two distinct sets of signals for at least some of the protons. The ratio of the integrals of these signals would directly correspond to the diastereomeric ratio.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound acs.org.

For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₁₉NO₂.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are used to study the fragmentation patterns of molecules. In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern provides valuable structural information.

For this compound, characteristic fragmentation pathways would be expected. A common fragmentation for tert-butyl esters is the loss of isobutylene (B52900) (56 Da) to form a protonated carboxylic acid. Another expected fragmentation is the loss of the entire tert-butoxycarbonyl group.

Table 4: Expected High-Resolution Mass Spectrometry Data and Fragmentation for this compound

| Ion | Calculated m/z (M+H)⁺ | Major Fragment Ions (m/z) | Corresponding Neutral Loss |

| C₁₀H₁₉NO₂ | 186.1494 | 130.0868 | C₄H₈ (isobutylene) |

| 86.0606 | C₅H₉O₂ (tert-butoxycarbonyl radical) | ||

| 70.0657 | C₅H₈O₂ + NH₃ |

The analysis of these fragmentation patterns provides a fingerprint of the molecule, confirming the connectivity of the atoms and the presence of the key functional groups.

Computational Chemistry Investigations of S Tert Butyl 2 Pyrrolidin 2 Yl Acetate

Quantum Mechanical Calculations for Conformational Analysis and Energy Landscapes

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. roaldhoffmann.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate, QM methods are essential for mapping its potential energy surface, which describes the energy of the molecule as a function of its geometry.

Conformational analysis involves identifying all possible spatial arrangements of a molecule (conformers) that result from rotation around its single bonds. The primary flexible bonds in this compound are the C-C bond connecting the pyrrolidine (B122466) ring to the acetate (B1210297) moiety and the C-O bond of the ester group. The puckering of the five-membered pyrrolidine ring also contributes to the conformational diversity.

The goal of conformational analysis is to identify local energy minima, which represent stable conformers, and the global energy minimum, which is the most stable conformation of the molecule. psu.edu This is typically achieved by performing a systematic or stochastic search of the conformational space. Methods like Density Functional Theory (DFT), often with functionals like B3LYP or ωB97X-D, and Møller-Plesset perturbation theory (MP2) are employed to optimize the geometry of each potential conformer and calculate its energy. researchgate.netchemrxiv.org

For this compound, the relative orientation of the bulky tert-butyl group and the pyrrolidine ring is a key determinant of stability. Steric hindrance between these groups can lead to high-energy conformations, while arrangements that minimize steric clash and allow for favorable intramolecular interactions are preferred. The most stable conformers, or local minima, are those that represent a balance of these forces. slideshare.net The global minimum is the conformer with the absolute lowest energy on this potential energy surface. psu.edu

Below is an illustrative table of potential conformers and their hypothetical relative energies calculated in the gas phase. The energies are relative to the determined global minimum (Conformer A).

Table 1: Hypothetical Relative Energies of Gas-Phase Conformers This table is for illustrative purposes and contains hypothetical data.

| Conformer | Description of Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Conformer A | Extended structure, minimal steric clash | 0.00 | 75.5 |

| Conformer B | Folded structure, slight interaction between ester and ring | 1.50 | 10.2 |

| Conformer C | Twisted pyrrolidine ring pucker | 2.50 | 3.1 |

| Conformer D | Rotation around C-O ester bond, increased steric strain | 4.00 | 0.4 |

The conformational preferences of a molecule can change dramatically in solution compared to the gas phase. researchgate.net Solvation effects are modeled computationally using either implicit or explicit solvent models. nih.govresearchgate.net

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Generalized Born Surface Area (GBSA) model, represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules (e.g., water) are included in the calculation. While much more computationally demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding. nih.gov

For this compound, the presence of a polar solvent like water would likely stabilize conformers that have a larger dipole moment. The secondary amine of the pyrrolidine ring and the ester carbonyl group can both act as hydrogen bond acceptors, leading to specific interactions with water molecules that can alter the energy landscape. nih.gov Conformations that expose these polar groups to the solvent may become more favorable than they are in the gas phase.

Table 2: Hypothetical Comparison of Gas-Phase vs. Solvated Conformational Energies This table is for illustrative purposes and contains hypothetical data.

| Conformer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (Implicit Model, kcal/mol) | Change in Stability |

|---|---|---|---|

| Conformer A | 0.00 | 0.00 | Remains most stable |

| Conformer B | 1.50 | 0.80 | Stabilized by solvent |

| Conformer C | 2.50 | 2.70 | Slightly destabilized |

| Conformer D | 4.00 | 3.10 | Stabilized by solvent |

Transition State Modeling and Reaction Pathway Simulations

Computational chemistry is instrumental in mapping the entire reaction coordinate for a chemical transformation, from reactants to products. researchgate.net This involves locating the transition state (TS), which is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur.

For this compound, a relevant reaction to model would be its hydrolysis, either acid- or base-catalyzed, which would cleave the tert-butyl ester to form the corresponding carboxylic acid. Using QM methods, researchers can model the approach of a reactant (e.g., a hydroxide (B78521) ion), the formation of a tetrahedral intermediate, and the departure of the leaving group (tert-butoxide). nih.gov The geometry of the transition state is optimized, and its energy is calculated. The difference in energy between the reactants and the transition state gives the activation energy (ΔE‡) of the reaction. These calculations can be performed with high-level DFT or ab initio methods to achieve high accuracy. chemrxiv.org

Table 3: Illustrative Energy Profile for a Hypothetical Hydrolysis Reaction This table is for illustrative purposes and contains hypothetical data.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + OH⁻ | 0.0 |

| Transition State (TS) | Structure at the peak of the energy barrier | +15.5 |

| Intermediate | Tetrahedral intermediate | -5.2 |

| Products | (S)-2-(pyrrolidin-2-yl)acetic acid + tert-butoxide | -12.0 |

Prediction of Spectroscopic Parameters for Validation and Assignment

A powerful application of QM calculations is the prediction of spectroscopic properties. Once the lowest energy conformers are identified, their spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, and infrared (IR) vibrational frequencies, can be calculated. These theoretical spectra can be compared with experimental data to confirm the structure and conformational populations of the molecule.

For this compound, calculating the ¹H and ¹³C NMR chemical shifts for each stable conformer and then averaging them based on their Boltzmann populations would yield a theoretical spectrum. mdpi.com If this theoretical spectrum matches the experimental one, it provides strong evidence that the computational model and the identified conformers are accurate. Similarly, calculated IR frequencies can be compared to an experimental IR spectrum to assign specific vibrational modes to the observed absorption bands.

Table 4: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts This table is for illustrative purposes and contains hypothetical data based on similar structures.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | 173.5 | 172.8 |

| Quaternary C (tert-butyl) | 81.2 | 80.9 |

| Pyrrolidine C2 | 59.8 | 59.5 |

| Methyl C (tert-butyl) | 28.4 | 28.1 |

Stereochemical Prediction and Theoretical Verification

Computational methods can be used to verify the absolute configuration of a chiral molecule. For this compound, the stereocenter is at the C2 position of the pyrrolidine ring. While the synthesis may be designed to produce the (S)-enantiomer, computational chemistry can provide theoretical confirmation. mdpi.com

Molecular Dynamics Simulations of Compound Behavior and Interactions

While QM methods are excellent for calculating the properties of static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. mdpi.com

An MD simulation of this compound would typically involve placing one or more molecules in a simulation box filled with an explicit solvent, such as water. dovepress.com The simulation would then track the position and velocity of every atom over a period of nanoseconds to microseconds.

From these simulations, one can analyze:

Conformational Dynamics: How the molecule transitions between different stable conformations.

Solvent Structuring: How water molecules arrange around the solute, particularly around the polar amine and ester groups.

Flexibility: The root-mean-square fluctuation (RMSF) of atoms can identify which parts of the molecule are rigid and which are flexible.

Intermolecular Interactions: If other molecules are present, MD can be used to study binding events and interaction energies. dovepress.com

Table 5: Typical Parameters for a Molecular Dynamics Simulation This table is for illustrative purposes and contains hypothetical data.

| Parameter | Value/Description |

|---|---|

| Force Field | AMBER, CHARMM, or OPLS |

| Solvent Model | TIP3P or SPC/E water |

| System Size | ~10,000 atoms (solute + solvent) |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

Mechanistic Studies of Reactions Involving S Tert Butyl 2 Pyrrolidin 2 Yl Acetate

Elucidation of Reaction Mechanisms in Key Derivatization and Transformation Pathways

The primary site of reactivity in (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate is the secondary amine within the pyrrolidine (B122466) ring. This nitrogen atom acts as a nucleophile, readily participating in a range of derivatization reactions. The most common transformations are N-acylation and N-alkylation, which allow for the introduction of a wide variety of functional groups.

N-Acylation: The reaction of the pyrrolidine nitrogen with an acylating agent, such as an acid chloride or anhydride, proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form the corresponding N-acylpyrrolidine derivative. The presence of a non-nucleophilic base is often required to neutralize the acid byproduct generated during the reaction.

N-Alkylation: N-alkylation of the pyrrolidine ring can be achieved using various alkylating agents, such as alkyl halides or sulfonates. The reaction typically follows an SN2 pathway, where the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing the leaving group in a single concerted step. The rate of this reaction is sensitive to the steric hindrance around both the nitrogen atom and the electrophilic carbon.

Reductive Amination: Another important transformation is reductive amination, which involves the reaction of the pyrrolidine with a carbonyl compound (an aldehyde or a ketone) to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride, to yield the N-alkylated product. This method is particularly useful for introducing more complex alkyl groups.

Below is a table summarizing the key derivatization reactions of this compound and their typical mechanistic pathways.

| Reaction Type | Reagent(s) | Solvent(s) | Mechanism | Product Type |

| N-Acylation | Acid chloride, Base (e.g., triethylamine) | Dichloromethane, THF | Nucleophilic Acyl Substitution | N-Amide |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Acetonitrile (B52724), DMF | SN2 | N-Alkylpyrrolidine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | Iminium ion formation followed by reduction | N-Alkylpyrrolidine |

Investigation of Stereochemical Control Elements and Factors Affecting Enantioselectivity

The stereocenter at the C2 position of the pyrrolidine ring in this compound is a critical element in stereochemical control. Since the starting material is enantiomerically pure, any subsequent reaction must be carefully controlled to avoid racemization or epimerization.

In most derivatization reactions at the nitrogen atom, the C2 stereocenter is not directly involved in bond-breaking or bond-forming events. Therefore, the stereochemical integrity of this center is typically retained. However, the chiral environment provided by the (S)-configured pyrrolidine ring can influence the stereochemical outcome of reactions occurring at other sites in the molecule or in subsequent transformations of the derivatized product.

The steric bulk of the tert-butyl ester group and any substituent introduced at the nitrogen atom can direct the approach of incoming reagents in subsequent reactions, leading to diastereoselective outcomes. This principle is fundamental in asymmetric synthesis, where a chiral auxiliary, such as the pyrrolidine ring in this case, is used to control the formation of new stereocenters.

Factors that can affect the enantioselectivity and diastereoselectivity of reactions involving derivatives of this compound include:

The nature of the reagent: Chiral reagents can exhibit kinetic resolution or lead to highly diastereoselective transformations.

The use of a catalyst: Chiral catalysts can create a chiral environment that favors the formation of one stereoisomer over another.

Reaction temperature: Lower temperatures generally enhance selectivity by amplifying the small energy differences between diastereomeric transition states.